4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H14FIO2 It is characterized by the presence of a tetrahydropyran ring, a fluorine atom, and an iodine atom attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-fluoro-4-iodophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Scientific Research Applications
4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and iodine substitutions on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Fluoro-4-chlorophenoxy)methyl)tetrahydro-2H-pyran
- 4-((2-Fluoro-4-bromophenoxy)methyl)tetrahydro-2H-pyran
- 4-((2-Fluoro-4-methylphenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical and biological properties. The iodine atom, in particular, can participate in unique substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-[(2-fluoro-4-iodophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FIO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBHZAVRXJHJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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